Desvenlafaxine hydrochloride
Overview
Description
Desvenlafaxine hydrochloride is used to treat depression. It belongs to a group of medicines known as serotonin and norepinephrine reuptake inhibitors (SNRIs). These medicines are thought to work by increasing the activity of chemicals called serotonin and norepinephrine in the brain . Desvenlafaxine is the major active metabolite of the antidepressant venlafaxine .
Synthesis Analysis
Desvenlafaxine is synthesized by an improved process for manufacturing desvenlafaxine free base and salts or solvates thereof . An improved and impurity-free synthetic method for large-scale synthesis of venlafaxine hydrochloride was developed using inexpensive reagents .Molecular Structure Analysis
The molecular formula of Desvenlafaxine hydrochloride is C16H26ClNO2 . The IUPAC name is 4- [2- (dimethylamino)-1- (1-hydroxycyclohexyl)ethyl]phenol;hydrochloride . The InChI is InChI=1S/C16H25NO2.ClH/c1-17 (2)12-15 (13-6-8-14 (18)9-7-13)16 (19)10-4-3-5-11-16;/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1H .Chemical Reactions Analysis
Desvenlafaxine is less likely to cause drug-drug interaction when taken with medications affecting the CYP2D6 pathway .Physical And Chemical Properties Analysis
The molecular weight of Desvenlafaxine hydrochloride is 299.83 g/mol . It has 3 hydrogen bond donor count and 3 hydrogen bond acceptor count . It also has 4 rotatable bond count .Scientific Research Applications
Menopausal Hot Flashes
Desvenlafaxine has been studied for its effectiveness in treating vasomotor symptoms associated with menopause. Clinical trials have demonstrated its efficacy in reducing the number and severity of hot flashes in postmenopausal women. This nonhormonal treatment option has shown significant results in decreasing both the frequency and intensity of these symptoms (Archer et al., 2009).
Major Depressive Disorder (MDD)
Desvenlafaxine has been widely researched and used in the treatment of Major Depressive Disorder (MDD). Studies have shown its efficacy in improving depressive symptoms. It functions as a serotonin-norepinephrine reuptake inhibitor (SNRI) and has been found to be effective in various dosages for treating MDD, with a generally well-tolerated safety profile (Boyer et al., 2008).
Cognitive Functioning in Depression
Research has indicated that desvenlafaxine may have a positive impact on cognitive functioning in patients with MDD. In a study assessing its effect on cognitive function, it was found that desvenlafaxine could improve aspects of working memory in patients, contributing to the overall treatment of depression (Reddy et al., 2016).
Impact on Brain Development
Desvenlafaxine's effect on brain development has been a subject of study, especially concerning prenatal exposure. Research involving animal models has shown that prenatal exposure to desvenlafaxine can lead to behavioral changes, suggesting an influence on brain development. This highlights the need for careful consideration of desvenlafaxine use during pregnancy (Kumari et al., 2014).
Pharmacokinetics and Safety in Different Populations
The pharmacokinetics, safety, and tolerability of desvenlafaxine have been studied across various populations. Research shows that factors like age and sex can influence its pharmacokinetics and tolerability. Such studies are crucial for understanding how different groups of patients may respond to the medication (Nichols et al., 2013).
Safety And Hazards
Desvenlafaxine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Future Directions
Desvenlafaxine is an FDA-approved drug to treat major depressive disorder in adults. For healthy women who have contraindications to estrogen, desvenlafaxine can be used off-label to treat hot flashes during menopause . Although not FDA approved in adolescents, the TORDIA studies have shown that serotonin and norepinephrine reuptake inhibitors like venlafaxine have efficacy in treating major depressive disorder in treatment-resistant depression in adolescents . Future research directions include further investigation into the efficacy and safety of desvenlafaxine in different patient populations and for various indications .
properties
IUPAC Name |
4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWPSXHIEURNKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desvenlafaxine hydrochloride | |
CAS RN |
300827-87-6 | |
Record name | Desvenlafaxine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0300827876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desvenlafaxine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESVENLAFAXINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TP4E4F972 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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